Tert-butyl 4-(2-methylbutanoyl)-1-piperazinecarboxylate
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Overview
Description
Tert-butyl 4-(2-methylbutanoyl)-1-piperazinecarboxylate is an organic compound with the molecular formula C14H26N2O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-methylbutanoyl)-1-piperazinecarboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-methylbutanoyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the 2-methylbutanoyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(2-methylbutanoyl)-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-methylbutanoyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-methylpropionyl)-1-piperazinecarboxylate
- Tert-butyl 4-(2-ethylbutanoyl)-1-piperazinecarboxylate
- Tert-butyl 4-(2-methylhexanoyl)-1-piperazinecarboxylate
Uniqueness
Tert-butyl 4-(2-methylbutanoyl)-1-piperazinecarboxylate is unique due to its specific structural features, such as the presence of the 2-methylbutanoyl group
Properties
Molecular Formula |
C14H26N2O3 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 4-(2-methylbutanoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-6-11(2)12(17)15-7-9-16(10-8-15)13(18)19-14(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
UZYPSIDZBOUGNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)N1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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